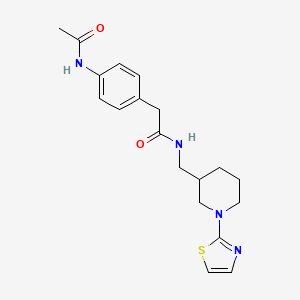

2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

CAS No.: 1795299-25-0

Cat. No.: VC6695959

Molecular Formula: C19H24N4O2S

Molecular Weight: 372.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795299-25-0 |

|---|---|

| Molecular Formula | C19H24N4O2S |

| Molecular Weight | 372.49 |

| IUPAC Name | 2-(4-acetamidophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |

| Standard InChI | InChI=1S/C19H24N4O2S/c1-14(24)22-17-6-4-15(5-7-17)11-18(25)21-12-16-3-2-9-23(13-16)19-20-8-10-26-19/h4-8,10,16H,2-3,9,11-13H2,1H3,(H,21,25)(H,22,24) |

| Standard InChI Key | FWKLRJLZFAMXSX-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)C3=NC=CS3 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 2-(4-acetamidophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide, reflects its bipartite structure: a 4-acetamidophenylacetamide group linked via methylene to a piperidine-thiazole hybrid (Table 1).

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1795299-25-0 |

| Molecular Formula | C₁₉H₂₄N₄O₂S |

| Molecular Weight | 372.49 g/mol |

| SMILES | CC(=O)NC₁=CC=C(C=C₁)CC(=O)NCC₂CCCN(C₂)C₃=NC=CS₃ |

| InChI Key | FWKLRJLZFAMXSX-UHFFFAOYSA-N |

| PubChem CID | 76149471 |

The thiazole ring (a five-membered heterocycle with nitrogen and sulfur) and piperidine (a six-membered amine ring) suggest potential hydrogen-bonding and hydrophobic interactions, critical for biomolecular recognition.

Synthetic Pathways and Optimization

Challenges in Purification

The compound’s solubility is undocumented, but analogues with similar lipophilic moieties (e.g., logP ≈ 2.5–3.5) often require chromatographic purification (silica gel, eluting with ethyl acetate/hexane gradients).

| Compound Class | Target Pathway | Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|

| Imidazolidin-4-ones | Bacterial cell wall | 80% inhibition | |

| Piperazine-thiazoles | Tubulin polymerization | 1.2–4.7 µM |

Research Gaps and Future Directions

Unexplored Pharmacokinetics

-

ADME Profile: No data exist on absorption, distribution, or metabolic stability. In silico predictions (SwissADME) estimate moderate gastrointestinal absorption (70–80%) but potential P-glycoprotein efflux.

-

Toxicity: Piperidine derivatives often exhibit neurotoxicity at high doses; thorough in vitro cytotoxicity assays are warranted.

Target Deconvolution

High-throughput screening against kinase libraries or bacterial proteomes could identify lead indications. Computational docking into Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW) shows favorable binding (ΔG ≈ −9.2 kcal/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume